

Application Notes and Protocols for Bromacil in Citrus Weed Control

Author: BenchChem Technical Support Team. **Date:** December 2025

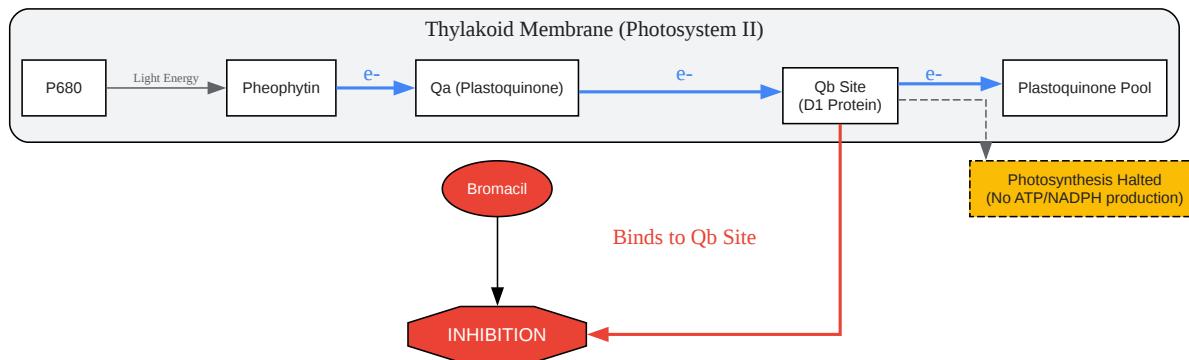
Compound of Interest

Compound Name: *Bromacil*

Cat. No.: *B1667870*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Bromacil is a substituted uracil herbicide used for broad-spectrum weed and brush control in both non-crop areas and selectively in certain crops, notably citrus and pineapple.[1][2][3] It is particularly effective against annual and perennial grasses.[1][2] As a systemic herbicide, **bromacil** is absorbed primarily through the roots and translocated throughout the plant, where it exerts its phytotoxic effects by inhibiting photosynthesis. Its residual activity in the soil provides long-term weed control, making it a valuable tool in citrus plantation management. However, its persistence and potential for leaching require careful management to prevent environmental contamination, particularly of groundwater.

These notes provide detailed protocols for the application of **bromacil** in citrus plantations for research purposes, including methodologies for efficacy trials and residue analysis.

Mechanism of Action

Bromacil's primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). It binds to the D1 quinone-binding protein in the PSII complex, blocking the electron transport chain. This disruption halts the production of ATP and NADPH, essential energy carriers for carbon fixation, ultimately leading to plant death.

[Click to download full resolution via product page](#)

Caption: Diagram of **Bromacil**'s inhibitory action on the Photosystem II electron transport chain.

Quantitative Data Summary

Table 1: Recommended Application Rates for Bromacil in Citrus Plantations

Application rates are highly dependent on soil texture, organic matter content, tree age, and target weed species. Lower rates are recommended for sandy soils or soils with low organic matter (<1%), while higher rates are for heavier soils (silt loam, clay loam) and for controlling perennial weeds.

Tree Age	Target Weeds	Application Rate (Product per Acre) ¹	Application Rate (Active Ingredient)	Critical Comments
Established < 3 Years	Annual Weeds	2 - 3 lbs	1.6 - 2.4 lbs a.i./acre	Do not exceed 6 lbs/acre per year.
Established ≥ 3 Years	Annual Weeds	2 - 4 lbs	1.6 - 3.2 lbs a.i./acre	Do not exceed 8 lbs/acre per year.
Established ≥ 3 Years	Perennial Weeds	4 - 8 lbs	3.2 - 6.4 lbs a.i./acre	Use higher rates for hard-to-control perennials. Split applications (e.g., fall and spring) may be more effective.
Regional (Texas)	Annual Weeds	2 - 3 lbs	1.6 - 2.4 lbs a.i./acre	Do not apply more than 3 lbs/acre per year.
Regional (Australia)	Annual Weeds	2.2 - 4.5 kg/ha	1.76 - 3.6 kg a.i./ha	Apply to weed-free ground in Autumn and Spring. Do not exceed 9 kg/ha/year.

¹Rates are for an 80% active ingredient formulation (e.g., **Bromacil** 80DF or 800 WG). Adjust rates proportionally for other formulations. Always consult the specific product label.

Table 2: Spectrum of Weeds Controlled by **Bromacil**

Bromacil is effective against a wide range of annual and perennial weeds commonly found in citrus groves.

Weed Type	Species
Annual Grasses	Barnyardgrass (<i>Echinochloa crus-galli</i>), Crabgrass (<i>Digitaria</i> spp.), Foxtail (<i>Setaria</i> spp.), Sandspur (<i>Cenchrus</i> spp.), Texas Panicum (<i>Panicum texanum</i>)
Annual Broadleaves	Florida Pusley (<i>Richardia scabra</i>), Lambsquarters (<i>Chenopodium album</i>), Pigweed (<i>Amaranthus</i> spp.), Puncturevine (<i>Tribulus</i> <i>terrestris</i>), Ragweed (<i>Ambrosia</i> spp.)
Perennial Weeds	Bermudagrass (<i>Cynodon dactylon</i>), Bahiagrass (<i>Paspalum notatum</i>), Johnsongrass (<i>Sorghum</i> <i>halepense</i>), Nutsedge (<i>Cyperus</i> spp.), Torpedograss (<i>Panicum repens</i>)

Table 3: Environmental Fate and Residue Information for Bromacil

Parameter	Value	Source / Comment
Soil Half-Life (Aerobic)	~60 days, up to 8 months in some conditions	
Soil Half-Life (Anaerobic)	~144 days (sandy loam)	
Water Solubility	815 mg/L at 25°C	
Leaching Potential	High; mobile in soil. Considered a groundwater contaminant.	
Observed Residue in Soil	Max of 3.9% of total applied amount remained after 7-8 years of continuous application in Florida citrus groves.	
Residue in Citrus Fruit	Generally low. One study found residues primarily in the peel and albedo layers, with significantly lower levels in the pulp.	

Experimental Protocols

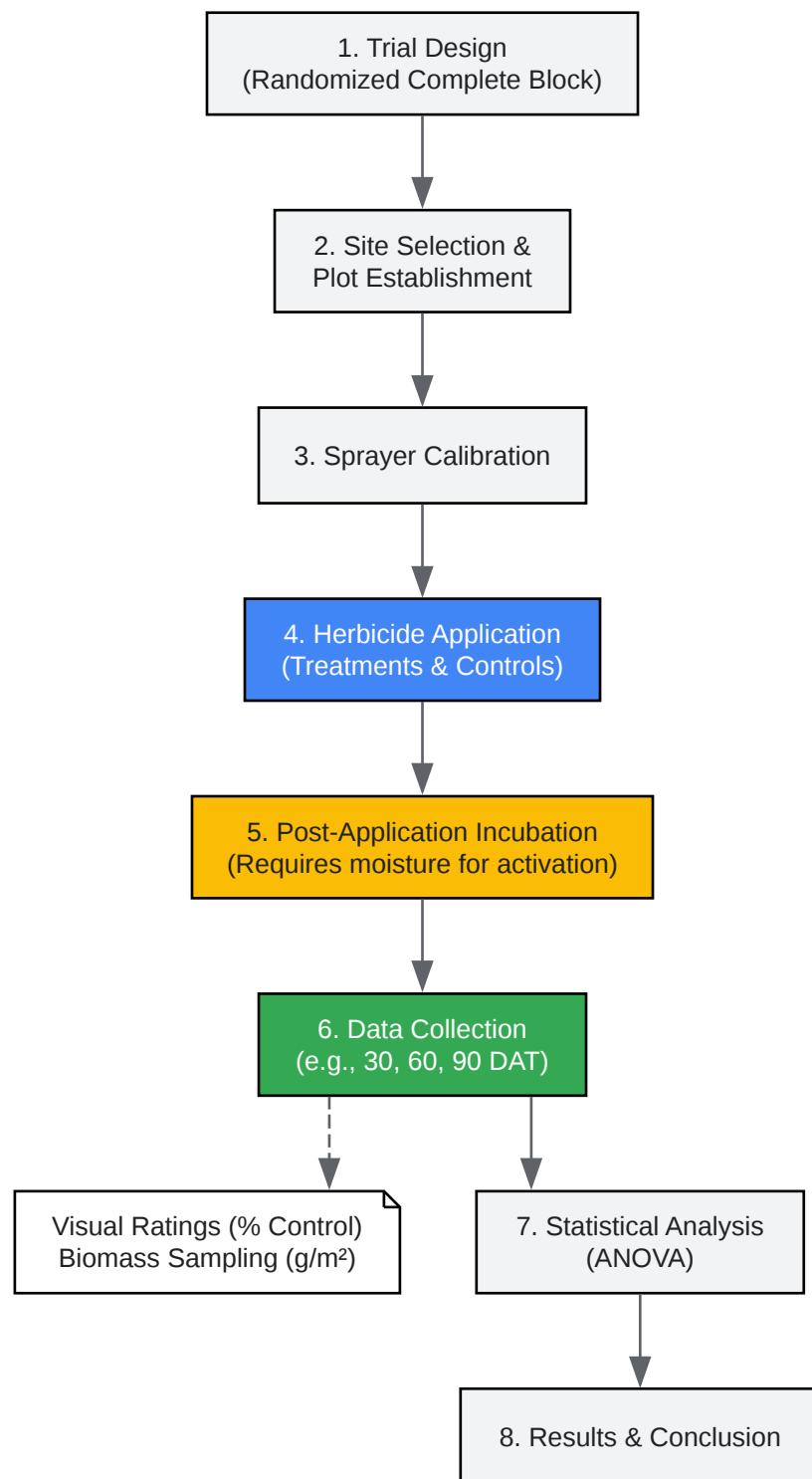
Protocol 1: Field Efficacy Trial

This protocol outlines a standard methodology for evaluating the efficacy of **bromacil** for weed control in an established citrus grove.

1. Experimental Design:

- Design: Use a Randomized Complete Block Design (RCBD) to account for potential field gradients (e.g., soil type, slope).
- Treatments: Include multiple rates of a **bromacil** formulation, an untreated control (no herbicide), and a standard commercial herbicide treatment as a positive control.

- Replicates: Use a minimum of 4 replicates (blocks) for statistical power. The number of residual degrees of freedom should be at least 12.
- Plot Size: Individual plots should be large enough to be representative and minimize edge effects, for example, encompassing 4 trees in an area of 54 m² (3m x 18m).
- Buffers: Use untreated buffer rows between plots to prevent spray drift and cross-contamination.


2. Site Preparation and Treatment Application:

- Select a uniform area of an established citrus grove with a known history of weed infestation.
- If evaluating pre-emergence activity, ensure plots are relatively weed-free at the time of application. For post-emergence evaluation, apply when weeds are young and actively growing (e.g., <10 cm in height).
- Calibrate application equipment (e.g., backpack sprayer with a fixed boom) using clean water to ensure accurate and uniform delivery of the herbicide solution. A minimum spray volume of 10 gallons per acre is common.
- Prepare the **bromacil** spray solution according to the rates specified in the experimental design. Fill the spray tank half-full with water, begin agitation, add the required amount of **bromacil**, and continue filling with water while maintaining agitation.
- Apply the treatments uniformly to the designated plots, avoiding spray contact with citrus foliage and fruit.
- Record environmental conditions at the time of application (temperature, humidity, wind speed).

3. Efficacy Assessment:

- Conduct assessments at regular intervals post-application (e.g., 15, 30, 60, 90, and 120 days after treatment).

- Method 1: Visual Weed Control Ratings: Use a percentage scale (0% = no control, 100% = complete control) to visually assess the reduction in weed cover and vigor in each plot compared to the untreated control plots.
- Method 2: Weed Biomass Sampling: At the end of the trial, place quadrats (e.g., 0.5m x 0.5m) in designated areas within each plot. Harvest all above-ground weed biomass within the quadrats, dry it to a constant weight, and record the dry weight per unit area.
- Data Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a mean separation test (e.g., Duncan's Multiple Range Test or Tukey's HSD) to determine significant differences between treatment means.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical herbicide efficacy field trial.

Protocol 2: Residue Analysis in Soil and Fruit

This protocol provides a general methodology for the determination of **bromacil** residues based on common analytical chemistry techniques.

1. Sample Collection:

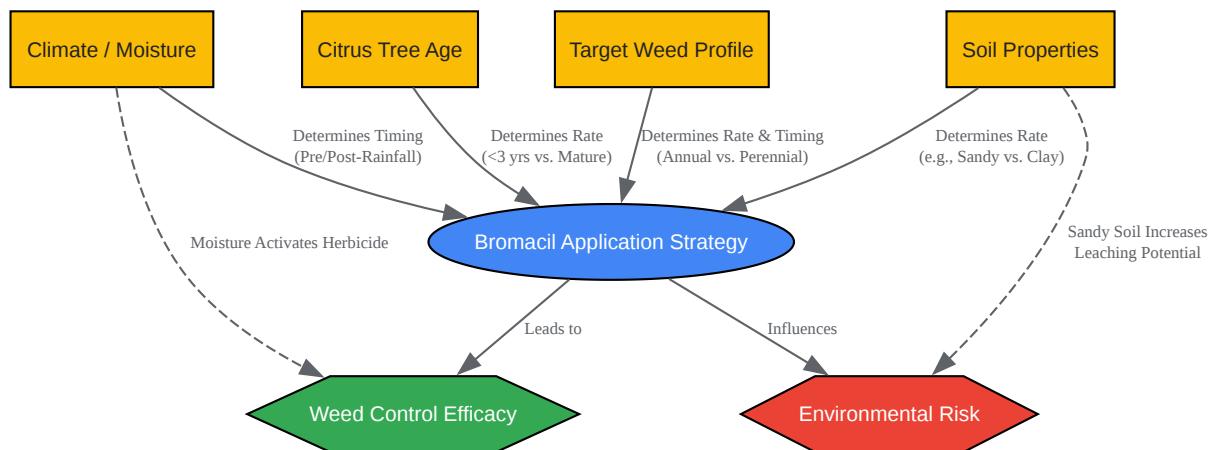
- Soil: Collect soil cores from multiple locations within each plot at various depths (e.g., 0-15 cm, 15-30 cm, 30-60 cm). Composite the cores for each depth and plot into a single representative sample.
- Fruit: Collect a representative sample of mature citrus fruits from trees within each plot.
- Store all samples frozen (-20°C) prior to analysis to prevent degradation.

2. Sample Preparation and Extraction:

- Soil: Air-dry the soil sample and sieve to remove stones and debris. Weigh 25 g of homogenized soil into a blender cup.
- Fruit: Wash the fruit. For whole fruit analysis, homogenize the entire fruit. To analyze layers separately, carefully separate the peel (flavedo), albedo, and pulp, and homogenize each fraction. Weigh 25 g of the homogenized sample into a blender cup.
- Extraction: Add an appropriate organic solvent (e.g., chloroform or an acetonitrile/water mixture) to the sample in the blender cup. Blend for 10 minutes.
- Filter the mixture through filter paper (e.g., Whatman #5) with a layer of Celite® 545. Repeat the blending and filtering process twice more with fresh solvent.
- Combine the filtrates and concentrate the extract using a rotary evaporator.

3. Cleanup (Liquid-Liquid Partitioning):

- The concentrated extract may require cleanup to remove interfering co-extractives.
- A typical cleanup involves partitioning the extract between immiscible solvents. For example, the aqueous extract can be partitioned against hexane to remove non-polar interferences.


- The pH may be adjusted to facilitate the separation of **bromacil** into the desired solvent phase.

4. Analysis:

- Method 1: Gas Chromatography (GC):
 - The final extract is concentrated to a small volume (e.g., 1 mL) in a suitable solvent like toluene.
 - Analysis is performed using a gas chromatograph equipped with a thermionic nitrogen/phosphorus detector (NPD) or a Hall 700A electrolytic conductivity detector (HECD), which are sensitive to the nitrogen and halogen atoms in the **bromacil** molecule.
- Method 2: High-Performance Liquid Chromatography (HPLC):
 - The final extract is dissolved in the mobile phase.
 - Analysis is performed using a reverse-phase HPLC system with a C18 column and a mobile phase such as acetonitrile:water (80:20 v/v).
 - Detection is typically achieved using a UV detector at a wavelength of 220 nm.
- Quantification: Quantify the **bromacil** concentration by comparing the peak area of the sample to a calibration curve prepared from certified analytical standards of **bromacil**.

Factors Influencing Efficacy and Environmental Risk

The successful and responsible use of **bromacil** requires consideration of several interconnected factors. The herbicide must be activated by moisture, and its behavior in the environment is strongly influenced by soil properties.

[Click to download full resolution via product page](#)

Caption: Factors influencing **bromacil** application strategy, efficacy, and environmental risk.

Safety and Handling Precautions

- Personal Protective Equipment (PPE): Handlers must wear protective clothing, chemical-resistant gloves, and eye protection.
- Drift: Do not apply in a way that will cause drift to non-target desirable plants, as severe injury may result.
- Soil Limitations: Do not use in citrus groves with poorly drained soils or soils containing less than 1% organic matter.
- Replanting Intervals: Treated areas may be replanted to citrus one year after the last application. Do not replant to other crops within two years, as plant injury may occur.
- Equipment Cleanup: Thoroughly clean all application equipment immediately after use by flushing the tank, pump, and hoses with several changes of water.
- Environmental Hazard: **Bromacil** can leach through soil and has been found in groundwater. Do not apply in areas with permeable soils where the water table is shallow. Do not contaminate water sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. site.extension.uga.edu [site.extension.uga.edu]
- 2. files.hawaii.gov [files.hawaii.gov]
- 3. epa.gov [epa.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Bromacil in Citrus Weed Control]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667870#application-of-bromacil-for-weed-control-in-citrus-plantations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

